molecular formula C20H25BrN2O3 B12178731 N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide

N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide

Cat. No.: B12178731
M. Wt: 421.3 g/mol
InChI Key: PQGYERZFRDMBMN-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a bromophenyl group, a propyl chain, and an aminoacetamide moiety. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Alkylation: The attachment of a propyl chain to the bromophenyl group.

    Amidation: The formation of the aminoacetamide moiety through a reaction with an appropriate amine.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.

    Substitution: The replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)propyl]-2-{[2-(2-methoxyphenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propyl]-2-[2-(2-methoxyphenoxy)ethylamino]acetamide

InChI

InChI=1S/C20H25BrN2O3/c1-3-17(15-8-10-16(21)11-9-15)23-20(24)14-22-12-13-26-19-7-5-4-6-18(19)25-2/h4-11,17,22H,3,12-14H2,1-2H3,(H,23,24)

InChI Key

PQGYERZFRDMBMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC(=O)CNCCOC2=CC=CC=C2OC

Origin of Product

United States

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